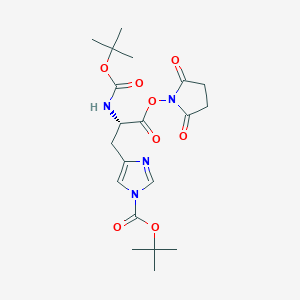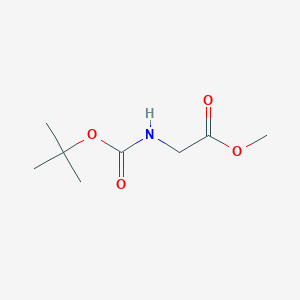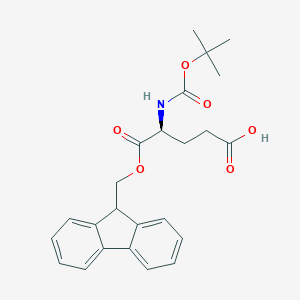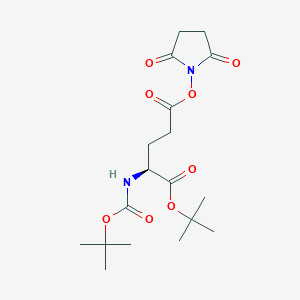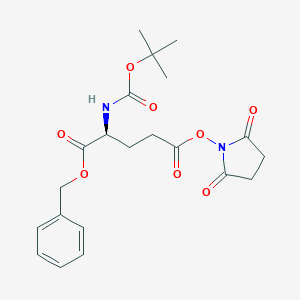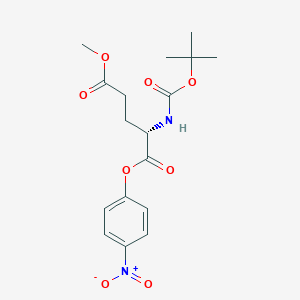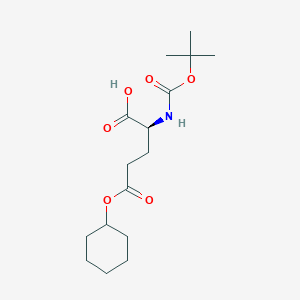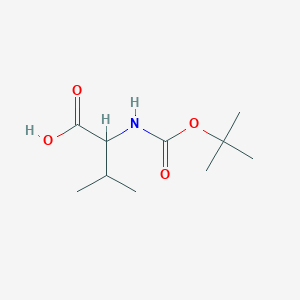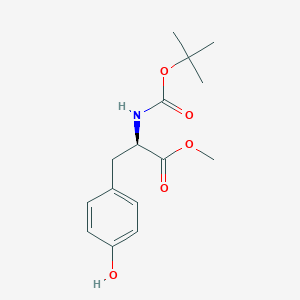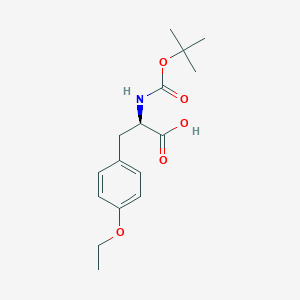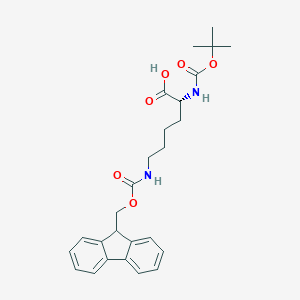
Boc-D-Lys(Fmoc)-OH
Vue d'ensemble
Description
Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains two protective groups: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Mécanisme D'action
Target of Action
Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis, specifically for the protection of amino groups . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound works by selectively blocking the amino group of interest, making it stable to projected reactions . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By protecting the amino groups, it allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the action of this compound is the successful protection of amino groups during peptide synthesis . This allows for the selective formation of desired bonds, facilitating the synthesis of complex peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as it is installed under basic conditions . Additionally, the stability of the compound can be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-D-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the amino group of lysine using the tert-butoxycarbonyl group. This is followed by the protection of the side chain amino group with the fluorenylmethyloxycarbonyl group. The reactions are carried out under controlled conditions to ensure the selective protection of the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protective groups to lysine, followed by purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Lys(Fmoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using acidic conditions, such as trifluoroacetic acid. The Fmoc group is removed using basic conditions, such as piperidine.
Coupling: Peptide bond formation is facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis process.
Applications De Recherche Scientifique
Boc-D-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins for various applications.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(Fmoc)-OH: Similar to Boc-D-Lys(Fmoc)-OH but with the L-isomer of lysine.
Fmoc-Lys(Boc)-OH: Contains the same protective groups but in a different arrangement.
Uniqueness
This compound is unique due to its specific configuration and protective groups, which provide distinct advantages in peptide synthesis. The D-isomer of lysine offers different properties compared to the L-isomer, making it valuable for certain applications in research and industry.
Propriétés
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554381 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-31-7 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


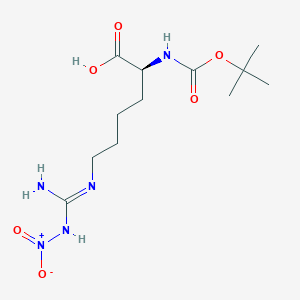
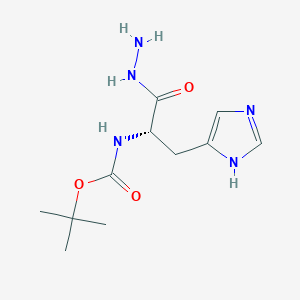
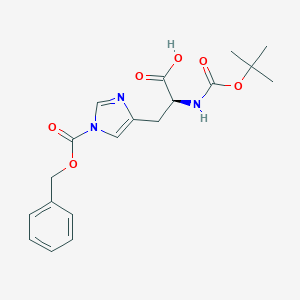
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B558413.png)
